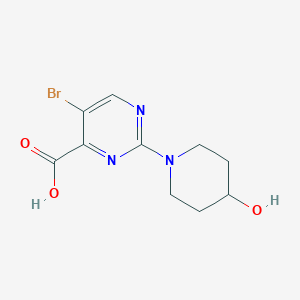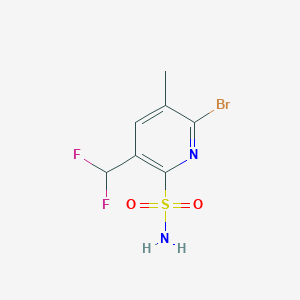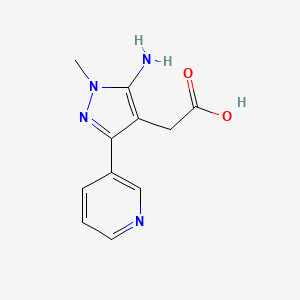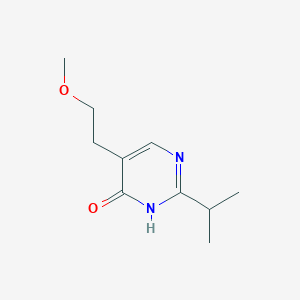
N-Hydroxy-4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide is a compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a trifluoromethyl group, which is known for its importance in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group often enhances the biological activity and stability of compounds, making this compound a valuable subject of study.
Vorbereitungsmethoden
This process has been described in detail in various chemical reviews . The synthetic route generally includes the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group under specific reaction conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity.
Analyse Chemischer Reaktionen
N-Hydroxy-4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The trifluoromethyl group can participate in radical reactions, which are crucial for its incorporation into the compound . Common reagents used in these reactions include radical initiators and specific catalysts that facilitate the formation of the desired products. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. . The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, making this compound a valuable candidate for drug development. Additionally, it may have applications in the agrochemical industry as a component of pesticides or herbicides.
Wirkmechanismus
The mechanism of action of N-Hydroxy-4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins, leading to increased biological activity . The exact molecular targets and pathways involved depend on the specific application of the compound, whether it is used as a pharmaceutical agent or in other fields.
Vergleich Mit ähnlichen Verbindungen
N-Hydroxy-4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide can be compared with other similar compounds that feature the trifluoromethyl group. These compounds often share similar properties, such as enhanced stability and biological activity the unique structure of this compound, particularly the presence of the pyrazole ring, sets it apart from other trifluoromethyl-containing compounds
Eigenschaften
Molekularformel |
C12H10F3N3O2 |
|---|---|
Molekulargewicht |
285.22 g/mol |
IUPAC-Name |
N-hydroxy-4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]benzamide |
InChI |
InChI=1S/C12H10F3N3O2/c1-7-6-10(12(13,14)15)16-18(7)9-4-2-8(3-5-9)11(19)17-20/h2-6,20H,1H3,(H,17,19) |
InChI-Schlüssel |
ZQFYVGKGNWCLEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B11789977.png)






![4-(Benzo[d][1,3]dioxol-5-yloxy)-1H-pyrazole](/img/structure/B11790026.png)
![5-(2-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11790033.png)



